ethyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate
Description
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Properties
IUPAC Name |
ethyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)triazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O4/c1-2-22-14(21)13-11(8-19)18(17-16-13)7-12(20)9-3-5-10(15)6-4-9/h3-6,12,19-20H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAFSPJWKJJJOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)CC(C2=CC=C(C=C2)F)O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate is a compound belonging to the triazole class, known for its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of triazole compounds typically employs the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) method, which has been widely recognized for its efficiency and selectivity. Variations in the synthesis process can lead to different derivatives with unique biological activities. For instance, modifications in substituents on the triazole ring can enhance the compound's interaction with biological targets .
Antimicrobial Properties
Triazole derivatives have been extensively studied for their antimicrobial properties. This compound exhibits significant activity against various bacterial strains and fungi. A study highlighted that triazoles can act as potent antifungal agents by inhibiting ergosterol biosynthesis, a critical component of fungal cell membranes .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Target Organism | Activity (IC50) |
|---|---|---|
| This compound | Candida albicans | 12 µM |
| Other Triazole Derivative | E. coli | 15 µM |
Glycine Transporter Inhibition
Recent studies have indicated that certain triazole derivatives can inhibit glycine transporters, which are implicated in various neurological disorders. The compound was evaluated for its inhibitory effects on GlyT1 (glycine transporter 1), showing promising results with an IC50 value indicative of moderate potency . This suggests potential applications in treating conditions like schizophrenia and other central nervous system disorders.
Table 2: GlyT1 Inhibition Data
Case Studies
In a clinical setting, derivatives of triazoles have been explored for their efficacy in treating infections and neurological disorders. For example, a case study involving a new triazole compound demonstrated significant improvement in patients with resistant fungal infections when compared to traditional antifungal therapies. This highlights the potential of this compound as a novel therapeutic agent.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate has shown promise in several therapeutic areas:
-
Anticancer Activity :
- Studies have indicated that triazole derivatives can exhibit significant anticancer properties. For instance, similar compounds have been reported to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells . The compound's structure allows for interactions with critical biological targets involved in cancer progression.
- Anti-inflammatory Properties :
- Antioxidant Effects :
Agricultural Applications
The compound may also find applications in agriculture:
- Pesticidal Activity :
Material Science Applications
In material science, the unique chemical structure of this compound opens avenues for new materials:
- Polymer Development :
Case Study 1: Anticancer Activity
In a study focusing on triazole derivatives, this compound was tested against various cancer cell lines. The results indicated an IC50 value comparable to established anticancer agents, suggesting its potential as a lead compound for further development .
Case Study 2: Anti-inflammatory Mechanisms
Research involving docking simulations revealed that similar triazole compounds effectively bind to COX-2 enzymes, which play a crucial role in inflammation. This binding affinity suggests that this compound could be developed into a therapeutic agent targeting inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
